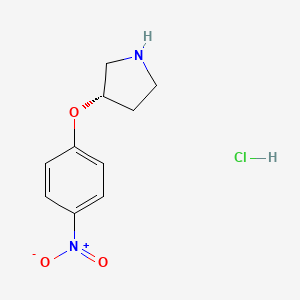

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTLAWJEKPIRFL-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-30-4 | |

| Record name | Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 4-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pyrrolidine ring can also interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The nitro group in (S)-3-(4-Nitrophenoxy)pyrrolidine HCl enhances electron-withdrawing properties compared to non-nitrated analogs like 3-Phenoxypyrrolidine HCl. Fluorine or bromine substitutions (e.g., 3-(4-Fluorophenoxy)pyrrolidine HCl) alter lipophilicity and metabolic stability .

- Stereochemistry : The S-configuration in the target compound contrasts with R-configured analogs (e.g., (3R)-3-(Trifluoromethoxy)pyrrolidine HCl), which may influence binding affinity in chiral environments .

Functional and Application Differences

Pharmacological Relevance

- (S)-3-(4-Nitrophenoxy)pyrrolidine HCl: Limited data on direct therapeutic use, but nitro groups are often associated with prodrug activation or enzyme inhibition. Its discontinuation suggests inferior performance in early-stage trials compared to fluorinated or trifluoromethoxy analogs .

- 3-(4-Fluorophenoxy)pyrrolidine HCl: Fluorine’s electronegativity enhances membrane permeability, making it a candidate for central nervous system (CNS) targets .

- (3R)-3-(Trifluoromethoxy)pyrrolidine HCl : The trifluoromethoxy group improves metabolic stability and bioavailability, commonly used in kinase inhibitors .

Stability and Toxicity Considerations

- (S)-3-(4-Nitrophenoxy)pyrrolidine HCl: No specific stability or toxicity data available, but nitroaromatics generally pose mutagenic risks .

- 3-(4-Bromo-2-nitrophenoxy)pyrrolidine HCl: Classified under GHS guidelines with standard first-aid measures for inhalation or skin contact, indicating moderate hazard .

- 4-(Diphenylmethoxy)piperidine HCl: A piperidine analog (CAS: MM0468.04) with unknown toxicity, highlighting data gaps common in pyrrolidine/piperidine derivatives .

Biological Activity

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

- Chemical Formula : C11H15ClN2O3

- CAS Number : 1286207-30-4

- Molecular Weight : 248.7 g/mol

The compound features a pyrrolidine ring substituted with a nitrophenoxy group, which is crucial for its biological activity. The presence of the nitro group is known to enhance the reactivity and interaction of the compound with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrrolidine derivatives, including this compound. The following table summarizes key findings regarding its antibacterial effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |

| Escherichia coli | 0.0039 - 0.025 mg/mL | |

| Pseudomonas aeruginosa | Not effective |

The compound showed significant inhibitory activity against S. aureus and E. coli, indicating its potential as a broad-spectrum antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. While specific data on antifungal efficacy is limited, related studies on pyrrolidine derivatives suggest potential effectiveness against various fungal strains.

Anticancer Activity

Recent research has indicated that certain pyrrolidine derivatives exhibit anticancer properties. A case study involving similar compounds revealed that modifications on the pyrrolidine structure can lead to enhanced cytotoxicity against cancer cell lines:

- Compound Tested : N′-(4-chlorobenzylidene)-5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide

- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : Significant cytotoxic effects observed with IC50 values ranging from 5 to 15 µM depending on the derivative used .

This suggests that this compound may also possess anticancer properties, warranting further investigation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells or growth inhibition in bacteria.

Q & A

Q. What are the key considerations for synthesizing (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-hydroxy-3-nitropyridine are synthesized via nitration of precursors using agents like HNO₃ or PCl₅ . Key steps include:

- Reagent Selection : Use of polar aprotic solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate substitution .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

- Safety : Employ inert atmospheres to avoid side reactions and ensure proper PPE (gloves, goggles) due to nitro group reactivity .

| Step | Reagents/Conditions | Yield (Analogs) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ~60-70% | |

| Substitution | NaOH, DCM | ~50-60% | |

| Salt Formation | HCl gas/Et₂O | ~85% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the nitro group .

- Handling : Use fume hoods to minimize inhalation risks; avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for acid-neutralization protocols .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for confirming the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm to resolve enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for (S)-enantiomers (e.g., (S)-3-(4-chlorophenylthio)pyrrolidine hydrochloride: [α]D²⁵ = +15.2°) .

- NMR : Analyze coupling constants (e.g., J values in NOESY) to confirm spatial arrangement of the pyrrolidine ring .

Q. How can researchers address discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., transition metals for coupling) or solvents (e.g., DMF vs. THF) to improve efficiency. For example, Pd-catalyzed couplings increase yields by 20% in nitroaryl derivatives .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust reaction time/temperature .

- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) with computational models (DFT) to predict optimal conditions .

Q. What strategies are effective for analyzing the ecological impact of this compound in wastewater?

- Methodological Answer :

- Degradation Studies : Perform photolysis under UV light (254 nm) to assess nitro group cleavage, monitored via TOC analysis .

- Toxicity Assays : Use Daphnia magna bioassays to determine LC₅₀ values; nitro compounds often show acute toxicity at >10 ppm .

- Adsorption Testing : Evaluate activated carbon filtration efficiency (>90% removal) using HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.